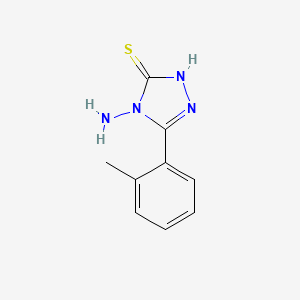

4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

説明

4-アミノ-5-(2-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、1,2,4-トリアゾール類に属する複素環式化合物です。この化合物は、トリアゾール環にアミノ基、メチルフェニル基、チオン基が結合していることを特徴としています。

2. 製法

合成経路と反応条件

4-アミノ-5-(2-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの合成は、通常、適切なヒドラジン誘導体を、塩基性条件下で二硫化炭素またはチオ尿素と環化させることで行われます。 一般的な方法の1つには、2-メチルフェニルヒドラジンを、水酸化カリウムなどの塩基の存在下で二硫化炭素と反応させ、その後酸性化して目的のトリアゾール-チオン化合物を得る方法があります .

工業的製法

工業的な設定では、連続フローリアクターとマイクロ波支援合成技術を用いることで、合成をスケールアップすることができます。これらの方法は、反応時間の短縮、収率の向上、安全性プロファイルの改善などの利点があります。 例えば、マイクロ波支援合成は、高純度で高収率の1,2,4-トリアゾール誘導体を効率的に製造することが示されています .

3. 化学反応解析

反応の種類

4-アミノ-5-(2-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、以下を含む様々な化学反応を起こします。

酸化: チオン基は、スルホキシドまたはスルホンを生成するために酸化することができます。

還元: ニトロ基は、アミノ基に還元することができます。

置換: アミノ基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を、穏やかな条件下で使用することができます。

還元: 触媒的水素化または水素化ホウ素ナトリウムなどの金属水素化物が一般的に使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アミノ誘導体。

置換: ハロゲン化トリアゾール誘導体。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under basic conditions. One common method includes the reaction of 2-methylphenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired triazole-thione compound .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors and microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times, higher yields, and improved safety profiles. For instance, microwave-assisted synthesis has been shown to efficiently produce derivatives of 1,2,4-triazoles with high purity and yield .

化学反応の分析

Types of Reactions

4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated triazole derivatives.

科学的研究の応用

作用機序

4-アミノ-5-(2-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンの生物活性は、主に、様々な分子標的および経路と相互作用する能力によるものです。

抗菌活性: 細胞壁の合成と代謝経路を阻害することにより、細菌や真菌の増殖を抑制します。

6. 類似化合物の比較

類似化合物

- 4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-チオール

- 4-アミノ-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール

- 4-アミノ-5-(2-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール

独自性

4-アミノ-5-(2-メチルフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、その特定の置換パターンにより際立っており、ユニークな電子特性と立体特性を付与しています。 これらの特性は、その生物活性を強化し、創薬のための貴重な足場となっています .

類似化合物との比較

Similar Compounds

- 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable scaffold for drug development .

生物活性

4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 565178-09-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4S, with a molecular weight of approximately 206.29 g/mol. The compound features a triazole ring with a thiol group and an amino group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4S |

| Molecular Weight | 206.29 g/mol |

| CAS Number | 565178-09-8 |

| Melting Point | 195 °C (dec.) |

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with applications in antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. Specifically, this compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

Triazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds containing the triazole ring can induce apoptosis in cancer cells. For instance, related compounds demonstrated IC50 values ranging from 27.3 µM to over 100 µM against breast cancer cell lines . The low toxicity towards normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions them as candidates for treating inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in microbial metabolism.

- Receptor Interaction : They may interact with various biological receptors due to their ability to form hydrogen bonds.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that certain modifications at the phenyl ring significantly enhanced antibacterial activity. The derivatives were tested against a panel of bacterial strains with results indicating a strong correlation between structural features and biological activity .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the tested derivatives exhibited varying degrees of cytotoxicity. The most potent derivative showed an IC50 value of approximately 38 µg/mL . This study highlights the potential of triazole derivatives in cancer therapy.

特性

IUPAC Name |

4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEYNOAJNUCBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368541 | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-95-0 | |

| Record name | 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GLA8V58ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。